N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
Description
Structural and Pharmacophoric Features of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole system is characterized by a planar, aromatic bicyclic structure formed by fusion of imidazole and thiazole rings at positions 2 and 1, respectively. This arrangement creates distinct electronic environments at the C-2, C-5, and C-6 positions, which serve as primary sites for functionalization. In N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide , the C-2 carboxamide group introduces hydrogen-bonding capacity critical for target engagement, while the N-isopropyl substituent enhances lipophilicity and metabolic stability. The C-6 phenyl ring contributes π-π stacking interactions with hydrophobic binding pockets, as evidenced in COX-2 inhibitors where analogous substitutions improved isoform selectivity.
Key pharmacophoric elements include:
- Electron-deficient thiazole ring : Enhances binding to enzymatic active sites through dipole interactions, observed in L-type calcium channel blockers where the thiazole nitrogen coordinates with channel residues.
- Variable C-5 substituents : Modulation of steric bulk and electronic effects at this position directly influences target specificity. For instance, methylsulfonyl groups at C-5 in COX-2 inhibitors establish hydrogen bonds with Arg513 and His90 residues.
- C-2 carboxamide functionality : Present in This compound , this group mimics natural substrates in cytochrome bc1 complexes, enabling potent antitubercular activity via QcrB inhibition.
Molecular modeling studies of structurally related compounds reveal that the imidazo[2,1-b]thiazole scaffold adopts a coplanar orientation within binding pockets, maximizing van der Waals contacts while allowing substituents to project into adjacent subpockets. This geometric adaptability underpins the scaffold’s utility across diverse target classes.
Historical Development of Imidazo[2,1-b]thiazole-Based Therapeutic Agents
The therapeutic exploration of imidazo[2,1-b]thiazoles began in the early 2000s with cardiovascular applications. Initial derivatives like 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines demonstrated L-type calcium channel blockade with atypical tissue selectivity, showing preferential activity in cardiac over vascular smooth muscle. This divergence from classical dihydropyridines highlighted the scaffold’s capacity to fine-tune channel interactions, spurring interest in hypertrophy and ischemia treatments.
Subsequent structural refinements expanded applications:
- Anti-inflammatory agents : Introduction of methylsulfonyl pharmacophores at C-6 yielded COX-2 inhibitors with submicromolar IC~50~ values (0.08–0.16 µM) and selectivity indices exceeding 300-fold over COX-1. Optimal activity required dimethylamino groups at C-5, with bulkier substituents diminishing potency due to steric clashes in the COX-2 active site.
- Antimicrobials : Carboxamide derivatives like ND-11543 exhibited potent intracellular activity against Mycobacterium tuberculosis (MIC = 0.0625 µM), leveraging QcrB inhibition to disrupt bacterial electron transport. The C-2 carboxamide in This compound mirrors this configuration, suggesting analogous mechanistic potential.
- Nitric oxide synthase modulators : Patent disclosures describe C-3 alkylated derivatives upregulating endothelial NO synthase expression, offering therapeutic avenues for atherosclerosis and hypertension. These compounds typically feature hydroxy or alkoxy groups at C-5 to enhance aqueous solubility.
Recent advancements focus on hybrid molecules combining imidazo[2,1-b]thiazole cores with bioactive fragments. For example, conjugates with pyrrolidine or morpholine rings at C-5 improve blood-brain barrier penetration for neuroprotective applications. The structural evolution of this scaffold underscores its adaptability to contemporary drug discovery challenges, balancing potency, selectivity, and druggability.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)17-15(20)14-11(3)19-9-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGCJSMFWUNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
The compound has shown promising results in various biological assays, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exhibits significant antiproliferative effects against several cancer cell lines. It has been shown to inhibit key pathways involved in cancer progression.
Case Study: Antiproliferative Effects
A comprehensive evaluation of the compound's effects on pancreatic ductal adenocarcinoma (PDAC) cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of epithelial-to-mesenchymal transition markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound's mechanism of action involves the inhibition of tyrosine kinases and induction of G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against Mycobacterium tuberculosis (Mtb). The compound demonstrated selective inhibition against Mtb with minimal toxicity to human lung fibroblast cells.
Antitubercular Activity Data
Recent evaluations reported the following IC50 values for the compound against Mtb:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
Mechanism of Action
The mechanism of action of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound may also interfere with the electron transport chain in bacteria, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) Analog (MW: 391.445 g/mol)
N-(4-Fluorobenzyl) Analog (MW: 369.88 g/mol)
- Substituent : A 4-fluorobenzyl group replaces the isopropyl.
- The hydrochloride salt form (as in ) may enhance aqueous solubility .
N-Benzyl Analog (CAS: 105963-63-1)
Furyl and Oxolanyl Derivatives
- Substituents : Furan-2-ylmethyl or oxolan-2-ylmethyl groups ().
- Impact : Heterocyclic substituents like furan may modulate solubility and electronic properties, influencing binding affinity to biological targets .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- Canonical SMILES : CC(C)N1C(=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N)=O
Anticancer Properties
Research has highlighted the compound's activity against various cancer cell lines, particularly in acute myeloid leukemia (AML). A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibitory effects on FLT3-dependent AML cell lines. The most active derivatives showed IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating a strong potential for therapeutic application in AML treatment .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of FLT3 kinase activity. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells. Further studies are required to elucidate the detailed pathways involved in its action.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For instance:
- Substituents on the Phenyl Ring : The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it.
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 19 | tert-butyl | 0.002 | High |
| 20 | methyl | 0.005 | Moderate |
| 21 | chloro | 0.015 | Low |
This table illustrates how different substituents can modulate the potency of the compound against AML cells.
Case Studies
- In Vitro Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in FLT3-dependent AML cells while showing minimal effects on normal hematopoietic cells .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest that it can significantly reduce tumor growth without exhibiting severe toxicity .
Q & A
Q. What are the common synthetic routes for N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide?
The synthesis often involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), yielding fused imidazo[2,1-b]thiazoles with high selectivity (90–96% yields) . Alternative methods include multicomponent reactions , such as the one-pot synthesis of thiadiazole derivatives via cyclization of hydrazonoyl halides with alkyl carbothioates in acetonitrile, followed by iodine-mediated cyclization in DMF . Condensation reactions between key intermediates (e.g., carboxylic acids and amines) are also employed, as demonstrated in anti-tubercular compound synthesis .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization relies on 1H/13C NMR spectroscopy to confirm substituent positions and regiochemistry, mass spectrometry (ESI-MS) for molecular weight validation, and HPLC to verify purity (>95%) . For example, tert-butyl-protected intermediates (e.g., compound 68) are analyzed via 1H NMR to identify carbamate and cyclohexyl proton signals . X-ray crystallography, though not explicitly mentioned in the evidence, is recommended for absolute stereochemical confirmation.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under solvent-free conditions?
Key parameters include:
- Catalyst loading : Eaton’s reagent (P₂O₅/MeSO₃H) at 10–15 mol% ensures efficient acylation without side reactions .
- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and decomposition .
- Substrate pre-activation : Pre-treatment of imidazo[2,1-b]thiazole intermediates with trifluoroacetic acid enhances electrophilicity for subsequent coupling . A comparative study showed that solvent-free methods improve yields by 20–30% compared to traditional solvent-based routes .
Q. What strategies are used to establish structure-activity relationships (SAR) for anti-tubercular activity?
SAR studies involve:
- Systematic substituent variation : Modifying the phenyl (C6) and isopropyl (N-isopropyl) groups to assess hydrophobicity and steric effects. For instance, electron-withdrawing groups (e.g., -NO₂) at C6 enhance activity against Mycobacterium tuberculosis (MIC <0.016 μg/mL) .
- Biological screening : Using the Microplate Alamar Blue Assay (MABA) to test MIC values against H37Rv and multidrug-resistant (MDR) strains .
- Comparative analysis : Benchmarking against known inhibitors (e.g., Q203) to identify potency improvements .
Q. How do conflicting data on biological activity inform analogue design?
Discrepancies arise from substituent positioning and assay conditions . For example:
- Thiazole vs. thiadiazole cores : Imidazo[2,1-b]thiazoles (e.g., compound 1e) show superior anti-tubercular activity compared to thiadiazole derivatives due to enhanced membrane permeability vs. .
- Cytokine modulation : Indole-2-formamide hybrids (e.g., ) reduce IL-6 and TNF-α in RAW264.7 cells, but activity varies with substituent bulkiness. Researchers reconcile contradictions by standardizing assays (e.g., LPS-induced inflammation models) and using computational docking to predict binding affinities .
Methodological Considerations
Q. What in vitro assays are used to evaluate anti-inflammatory activity?
- NO inhibition : Measure nitrite levels in LPS-stimulated macrophages (e.g., RAW264.7 cells) using Griess reagent .
- Cytokine profiling : ELISA or multiplex assays quantify IL-6 and TNF-α suppression. For example, indole-imidazo[2,1-b]thiazole hybrids reduce IL-6 by 40–60% at 10 μM .
- Iron death assays : Flow cytometry with FerroOrange probe evaluates ferroptosis modulation, a mechanism linked to anti-inflammatory effects .
Q. How are kinase inhibition profiles determined for this compound?
- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization (FP) compare inhibition constants (Kᵢ) against Fer kinase .
- Competitive inhibition studies : Co-crystallization with ATP-binding sites (e.g., using N-(5-morpholino-2-arylimidazo[2,1-b]thiadiazol-6-yl)carboxamides) identifies key interactions .
- Selectivity screening : Test against kinase panels (e.g., 100+ kinases) to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
